molecular formula C11H13BrO6S B8571734 Ethyl 3-bromo-2-hydroxy-6-methyl-5-((methylsulfonyl)oxy)benzoate

Ethyl 3-bromo-2-hydroxy-6-methyl-5-((methylsulfonyl)oxy)benzoate

Cat. No. B8571734
M. Wt: 353.19 g/mol
InChI Key: TZYIQJUGLNVNLV-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of ethyl 6-hydroxy-2-methyl-3-((methylsulfonyl)oxy)benzoate (116c, 1.3 g, 4.8 mmol) in acetonitrile (63 mL) was added N-bromosuccinimide (1.1 g, 6.2 mmol). The reaction was stirred at room temperature for 20 hours. The reaction mixture was concentrated under vacuum then diluted with water (30 mL) and extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (30 mL), dried over magnesium sulfate, concentrated under vacuum, and purified by column chromatography (30% EtOAc/Heptane) to give ethyl 3-bromo-2-hydroxy-6-methyl-5-((methylsulfonyl)oxy)benzoate (116d, 1.3 g, 79% yield) as a yellow solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[C:5]([O:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:4][CH:3]=1.[Br:19]N1C(=O)CCC1=O>C(#N)C>[Br:19][C:3]1[C:2]([OH:1])=[C:7]([C:6]([CH3:13])=[C:5]([O:14][S:15]([CH3:18])(=[O:17])=[O:16])[CH:4]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OC1=CC=C(C(=C1C(=O)OCC)C)OS(=O)(=O)C
Name
Quantity
1.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
63 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
then diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (30% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OCC)C(=C(C1)OS(=O)(=O)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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